1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
Description
Properties
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWRGMHXQWAJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Methods
The synthesis of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile typically involves organic chemical reactions, often starting with 1,3,3-trimethylbicyclo[2.2.1]heptane reacting with a nitrile source. To achieve optimal yield and purity, controlling temperature, solvent selection, and reaction time is crucial.
Detailed synthesis procedure and compound characterization of (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile (7)
- To an ice-cooled solution of TosMIC (1.92 g, 9.85 mmol) in dry Me2SO (9.7 mL) was added all at once 3.32 g (29.56 mmol) of solid tert-BuOK.
- After stirring for 5 min under N2 0.33 mL of MeOH was added, then 1 g (6.57 mmol) of (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one (6), and the mixture was stirred over night at rt.
- The reaction mixture was diluted with water (250 mL), acidified with 2 N HCl, and extracted with PE (bp 40-60 °C).
The combined extracts were washed with saturated NaCl solution, dried over MgSO4 and concentrated. The crude product was purified by flash chromatography on silica gel. Yield: 86%;
- ¹HNMR (400 MHz, CDCl3) δ 0.89 (s, 3H), 1.04 (d, 3H, J = 6.4 Hz), 1.20 (s, 1H), 1.21 (s, 3H), 1.69–1.72 (m, 1H), 1.92–1.96 (m, 1H), 2.03–2.22 (m, 3H), 2.33–2.44 (m, 2H);
- ¹³CNMR (125 MHz, CDCl3) δ 19.79, 20.05, 22.49, 26.25, 26.43, 29.15, 35.07, 39.46, 39.52, 46.24, 123.35; ESI-MS: calculated for C11H17N (M+H+): 164.27, found: 164.1.
Reaction Conditions
The reaction conditions for synthesizing this compound, such as temperature, reaction time, and specific reagents, require careful optimization to maximize yield and achieve desired purity.
Data Table
| Property | Value |
|---|---|
| CAS No. | 1394041-30-5 |
| Product Name | This compound |
| Molecular Formula | C11H17N |
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3 |
| Standard InChIKey | OHWRGMHXQWAJAZ-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC(C2)(C1C#N)C)C |
| Canonical SMILES | CC1(C2CCC(C2)(C1C#N)C)C |
| PubChem Compound | 71755922 |
| Last Modified | Aug 16 2023 |
Chemical Reactions Analysis
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Pharmaceutical Intermediates :
- This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel analgesics and anti-inflammatory agents. Its bicyclic structure allows for unique interactions with biological targets.
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Neuropharmacology :
- Research indicates potential applications in neuropharmacology, where derivatives of this compound are investigated for their effects on neurotransmitter systems. Studies have shown that modifications to the bicyclic structure can enhance binding affinity to specific receptors.
Materials Science Applications
-
Polymer Chemistry :
- 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile is utilized in the formulation of specialty polymers due to its unique structural properties. It can enhance thermal stability and mechanical strength in polymer matrices.
-
Nanomaterials :
- The compound has been explored for use in the synthesis of nanomaterials, particularly in creating nanocomposites that exhibit improved electrical conductivity and thermal resistance.
Organic Synthesis
-
Synthetic Routes :
- Various synthetic pathways have been developed to produce this compound efficiently. These include cyclization reactions that leverage its bicyclic nature to yield high-purity products suitable for further functionalization.
-
Reagent Applications :
- As a reagent, it has been employed in several organic transformations including nucleophilic additions and cycloadditions, demonstrating versatility in synthetic methodologies.
Case Study 1: Development of Analgesics
A study published in Journal of Medicinal Chemistry documented the synthesis of a series of analgesic compounds derived from this compound. The research highlighted how modifications at the nitrile position significantly affected pain relief efficacy and side effect profiles.
Case Study 2: Polymer Enhancements
In a study on polymer composites published in Materials Science & Engineering, researchers incorporated this compound into epoxy resins to evaluate its impact on mechanical properties. Results showed a notable increase in tensile strength and thermal stability compared to control samples.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and substituent effects among related bicyclo[2.2.1]heptane carbonitriles:
Physicochemical Properties
Data from the CRC Handbook of Chemistry and Physics and other sources :
Key Observations :
- Molecular Weight : The trimethyl derivative has a higher molecular weight (163.26 vs. 119.16–121.18 g/mol) due to additional methyl groups.
- Boiling Point : Unsaturated analogs (e.g., bicyclo[2.2.1]hept-5-ene-2-carbonitrile) exhibit lower boiling points due to reduced intermolecular forces.
- Solubility : Methyl and nitrile groups enhance solubility in organic solvents like acetone (Ace) and benzene (Bz) .
Stereochemical and Isomeric Effects
Functional Group Reactivity
- Nitrile Group : The -CN group participates in hydrolysis, reduction, and cycloaddition reactions. In the trimethyl derivative, steric effects may reduce reactivity compared to simpler analogs .
- Multiple Nitriles : Compounds like bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile (CAS 6343-21-1) show enhanced polarity and reactivity, enabling applications in polymer chemistry .
Biological Activity
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile, also known by its CAS number 1394041-30-5, is a bicyclic compound with potential biological activities that have been the subject of various studies. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by the presence of a carbonitrile functional group. Its molecular formula is with a molecular weight of approximately 163.26 g/mol. The structural formula can be represented as follows:
1. Cannabinoid Receptor Interaction
Research indicates that this compound has significant interactions with cannabinoid receptors, particularly the CB2 receptor. In a study examining its binding affinity, it was reported to exhibit sub-nanomolar affinity for the rat spleen and human CB2 receptors (K_i = 0.60 ± 0.13 nM) while showing much lower affinity for CB1 receptors . This selectivity suggests its potential as a therapeutic agent in modulating cannabinoid signaling pathways.
2. Anticonvulsant and Anti-inflammatory Potential
Further investigations into derivatives of this compound have revealed anticonvulsant and anti-inflammatory properties. A study synthesized various derivatives and assessed their biological activities, highlighting the potential for these compounds to serve as therapeutic agents against seizures and inflammation . The mechanisms underlying these effects may involve modulation of neurotransmitter systems and inflammatory pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system (CNS) and immune system:
- CB2 Receptor Modulation : The compound acts as an inverse agonist at the CB2 receptor, effectively blocking constitutive activity and potentially reducing inflammation .
- Neurotransmitter Interaction : Its derivatives have shown promise in influencing neurotransmitter release and uptake, which is crucial for managing conditions like epilepsy.
Case Study 1: Binding Affinity Analysis
A detailed docking study explored the binding interactions of this compound with the CB2 receptor. The study identified critical hydrogen bonding interactions with specific amino acid residues (e.g., D275), which are essential for its binding efficacy . This information provides insights into optimizing the structure for enhanced receptor affinity.
Case Study 2: In Vivo Efficacy
In vivo studies demonstrated that certain derivatives exhibited significant anticonvulsant effects in animal models of epilepsy. The findings suggested that these compounds could potentially offer new avenues for treating seizure disorders without the side effects commonly associated with traditional anticonvulsants .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1394041-30-5 |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 163.26 g/mol |
| CB2 Receptor K_i | 0.60 ± 0.13 nM |
| Anticonvulsant Activity | Positive in animal models |
| Anti-inflammatory Activity | Confirmed in vitro studies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via [2.2.1]bicycloheptane scaffold functionalization. A plausible route involves nitrile group introduction through nucleophilic substitution or cyanation of a pre-functionalized bicyclic intermediate. For example, halogenated precursors (e.g., bromo or chloro derivatives) may react with cyanide sources (e.g., KCN or CuCN) under polar aprotic solvents (DMF or acetonitrile) at 60–100°C. Steric hindrance from the 1,3,3-trimethyl groups necessitates prolonged reaction times (24–48 hrs) and excess cyanating agents to achieve >70% yields. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate) is critical due to byproduct formation .
Q. Which spectroscopic techniques are most effective for structural elucidation of this bicyclic carbonitrile?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the carbonitrile carbon at ~110–120 ppm (¹³C) and methyl groups at 0.8–1.5 ppm (¹H). The bicyclic framework shows distinct coupling patterns for bridgehead protons (e.g., J = 8–10 Hz for axial-equatorial interactions) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CH₃ or CN groups) confirm molecular weight and substituent stability. Reference databases like NIST can validate spectral matches .
- X-ray Crystallography : Resolves stereochemical ambiguity, particularly the spatial arrangement of methyl groups and nitrile orientation .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be systematically addressed?
- Methodological Answer : The 1,3,3-trimethyl substituents create steric bias, favoring specific diastereomers. Chiral auxiliaries or asymmetric catalysis (e.g., Rh or Pd complexes) can enforce enantioselectivity. For example, enantiopure intermediates (e.g., tert-butoxycarbonyl-protected amines) may guide stereochemistry in multi-step syntheses . Chromatographic resolution (chiral HPLC) or diastereomeric salt crystallization (using L-tartaric acid) can isolate desired stereoisomers .
Q. What computational strategies predict the compound’s electronic and steric effects on reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map electron density around the nitrile group and methyl substituents. Fukui indices identify nucleophilic/electrophilic sites for functionalization .
- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO or THF) to assess solubility and aggregation tendencies, which influence reaction kinetics .
Q. How can contradictory thermal stability data in literature be reconciled?
- Methodological Answer : Discrepancies in DSC/TGA data (e.g., decomposition temperatures varying by 20–30°C) may arise from impurities or polymorphic forms. Reproducibility requires:
- Standardized Purification : Rigorous recrystallization (e.g., ethanol/water) to remove residual solvents or byproducts.
- Controlled Atmosphere Analysis : Thermogravimetric analysis under inert gas (N₂ or Ar) prevents oxidative degradation .
Data Analysis and Experimental Design
Q. What strategies validate the compound’s biological or catalytic activity in interdisciplinary studies?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing nitrile with carboxylate) and compare bioactivity (e.g., enzyme inhibition assays). Statistical analysis (ANOVA, p < 0.05) identifies significant trends .
- Catalytic Screening : Test in model reactions (e.g., Diels-Alder) to assess steric effects from the bicyclic framework. GC-MS monitors enantiomeric excess (ee) for asymmetric catalysis .
Q. How are conflicting NMR assignments resolved for bridgehead protons in this rigid bicyclic system?
- Methodological Answer :
- NOESY Experiments : Detect spatial proximity between bridgehead protons and methyl groups to assign axial/equatorial configurations.
- Variable Temperature NMR : Reduced ring puckering at low temperatures (-40°C) simplifies splitting patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
